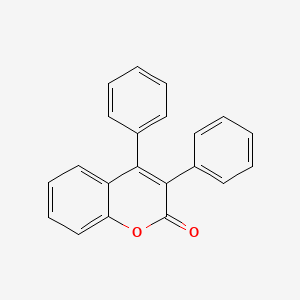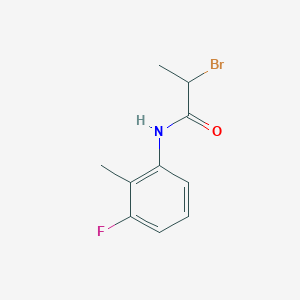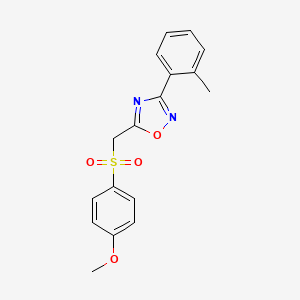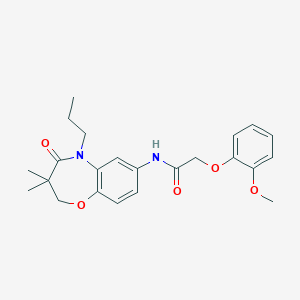![molecular formula C11H13N5O B2830675 2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034269-66-2](/img/structure/B2830675.png)
2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, including those with pyrrole and triazole moieties, have been prepared to expand the antibacterial spectrum to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Various substituents on the azole moieties significantly affect antibacterial activity, with certain analogues demonstrating dramatic improvements against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).
Antitumor Antibiotics
The coupling of azetidinone-substituted alkenes has led to the synthesis of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), which are a potent class of antitumor antibiotics (Hemming et al., 2014).
Synthesis Methodologies
An expedient iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones has been developed. This method leverages molecular iodine under microwave irradiation, facilitating the synthesis of various 3-pyrrole-substituted 2-azetidinones with a range of substituents, demonstrating the versatility and efficiency of this approach in generating potentially bioactive compounds (Bandyopadhyay et al., 2012).
Antimicrobial and Cytotoxic Activity
Compounds derived from 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide have shown significant antimicrobial activity, including against Mycobacterium tuberculosis. This research highlights the potential of these compounds in addressing infectious diseases and possibly contributing to the development of new antimicrobial agents (Joshi et al., 2013).
Azacoronene Derivatives
Research on pyrrole-fused azacoronene derivatives has investigated their optical and electronic properties. This work contributes to understanding the influence of structural modification on the properties of these compounds, which could be beneficial for developing materials with specific optical or electronic characteristics (Takase et al., 2013).
Eigenschaften
IUPAC Name |
2-pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(9-14-4-1-2-5-14)15-7-10(8-15)16-6-3-12-13-16/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSCILGBCBJILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)

![2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2830597.png)




![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2830607.png)
![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)

